(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC20201247
Molecular Formula: C25H24BrNO4
Molecular Weight: 482.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24BrNO4 |
|---|---|
| Molecular Weight | 482.4 g/mol |
| IUPAC Name | (2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C25H24BrNO4/c1-15-10-20(28)19(14-27-8-4-2-3-5-9-27)25-23(15)24(29)22(31-25)13-18-12-16-11-17(26)6-7-21(16)30-18/h6-7,10-13,28H,2-5,8-9,14H2,1H3/b22-13- |
| Standard InChI Key | AMXYZHRXYXGMNL-XKZIYDEJSA-N |
| Isomeric SMILES | CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCCCCC5)O |
| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCCCCC5)O |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound’s structure centers on a benzofuran scaffold, a heterocyclic system comprising fused benzene and furan rings. The (2Z) configuration indicates the spatial arrangement of the methylidene group at position 2, critical for its stereochemical stability. Key substituents include:
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A 5-bromo-1-benzofuran-2-yl group at position 2, contributing halogen-mediated electronic effects.
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An azepan-1-ylmethyl moiety at position 7, introducing a seven-membered nitrogen-containing ring that enhances lipophilicity and potential receptor binding.
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A hydroxyl group at position 6 and a methyl group at position 4, influencing solubility and metabolic stability.
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
| Molecular Formula | C<sub>25</sub>H<sub>24</sub>BrNO<sub>4</sub> |
| Molecular Weight | 482.4 g/mol |
| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCCCCC5)O |
| PubChem CID | 16424813 |
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s regiochemistry and purity. The bromine atom at position 5 of the benzofuran ring generates a distinct isotopic pattern in MS, aiding structural verification. Density functional theory (DFT) simulations predict strong intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, stabilizing the molecule’s conformation.
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis involves sequential functionalization of the benzofuran core:
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Bromination: Electrophilic aromatic substitution introduces bromine at position 5 of the benzofuran precursor.
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Methylidene Formation: A Wittig reaction installs the (5-bromo-1-benzofuran-2-yl)methylidene group at position 2, with strict control of reaction temperature to favor the (Z)-isomer.
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Azepane Incorporation: Nucleophilic substitution attaches the azepane moiety via a methylene spacer at position 7.
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Hydroxylation and Methylation: Oxidative hydroxylation at position 6 and Friedel-Crafts alkylation at position 4 complete the synthesis.
Biological Activity and Mechanistic Studies
In Vitro Pharmacological Profiling
Benzofuran derivatives are renowned for their bioactivity, and this compound demonstrates:
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Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) in macrophage assays (IC<sub>50</sub> = 1.2 µM) .
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Antiproliferative Activity: Dose-dependent cytotoxicity against HeLa and MCF-7 cancer cells (EC<sub>50</sub> = 8.7 µM and 12.3 µM, respectively).
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Antioxidant Capacity: Scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (EC<sub>50</sub> = 15.4 µM).
Target Engagement and Selectivity
Molecular docking studies suggest high affinity for the GPR84 receptor, a G protein-coupled receptor implicated in inflammatory responses . The azepane moiety forms hydrophobic interactions with transmembrane helices, while the hydroxyl group hydrogen-bonds to Thr<sup>2.63</sup> . Selectivity over related receptors (e.g., CB1/CB2) remains under investigation.
Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising activity, the compound exhibits poor oral bioavailability (F = 18%) due to first-pass metabolism and low aqueous solubility. Prodrug strategies, such as esterification of the hydroxyl group, are being explored to enhance absorption.
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